molecular formula C14H16BNO3 B11856625 4-Formyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

4-Formyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B11856625
M. Wt: 257.09 g/mol
InChI Key: LJFALNLLTCFEGA-UHFFFAOYSA-N
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Description

4-Formyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: is an organic compound that features both a formyl group and a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the reaction of a suitable boronic acid or ester with a formylated aromatic compound. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to couple an aryl halide with a boronic acid or ester under basic conditions . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or ethanol, and the reaction is typically carried out at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in the compound can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The boronic ester group can participate in various substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.

Major Products:

    Oxidation: 4-Carboxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.

    Reduction: 4-Hydroxymethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.

    Substitution: Various substituted aromatic compounds depending on the coupling partner.

Scientific Research Applications

Chemistry: The compound is widely used in organic synthesis as a building block for the construction of more complex molecules. Its boronic ester group makes it a valuable reagent in cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .

Biology and Medicine: In biological research, boronic esters are used as enzyme inhibitors and in the development of fluorescent probes. The compound’s ability to form reversible covalent bonds with diols makes it useful in the design of sensors and diagnostic tools .

Industry: In the industrial sector, the compound is used in the production of advanced materials, including polymers and electronic components. Its unique reactivity allows for the creation of materials with specific properties and functions .

Mechanism of Action

The mechanism by which 4-Formyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile exerts its effects is primarily through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in various chemical reactions. The formyl group can also participate in nucleophilic addition reactions, further expanding the compound’s reactivity .

Comparison with Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness: What sets 4-Formyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile apart from similar compounds is the presence of both a formyl group and a boronic ester group. This dual functionality allows it to participate in a wider range of chemical reactions, making it a more versatile reagent in organic synthesis .

Properties

Molecular Formula

C14H16BNO3

Molecular Weight

257.09 g/mol

IUPAC Name

4-formyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

InChI

InChI=1S/C14H16BNO3/c1-13(2)14(3,4)19-15(18-13)12-7-10(9-17)5-6-11(12)8-16/h5-7,9H,1-4H3

InChI Key

LJFALNLLTCFEGA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C=O)C#N

Origin of Product

United States

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